(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
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Overview
Description
(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring fused with an oxadiazole ring, and an amine group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazine derivatives with carbonyl compounds to form the pyrazole ring, followed by the formation of the oxadiazole ring through cyclization reactions involving nitrile oxides and amines .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and catalysts used in the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine: This compound shares the pyrazole ring and has similar biological activities.
Hydrazine-coupled pyrazole derivatives: These compounds also feature the pyrazole ring and are known for their diverse pharmacological effects.
Uniqueness
(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is unique due to the presence of both the pyrazole and oxadiazole rings, which confer specific chemical and biological properties. This dual-ring structure allows for a wide range of applications and interactions with various molecular targets .
Properties
IUPAC Name |
[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O.ClH/c1-2-13-5-6(4-10-13)8-11-7(3-9)14-12-8;/h4-5H,2-3,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFWTVXNEBSOCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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